molecular formula C21H20N2O3 B4426617 4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4426617
M. Wt: 348.4 g/mol
InChI Key: OJMGXWHHCASCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a pyrrolidine ring, a benzamide group, and a prop-2-ynoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to bind to certain proteins, potentially affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to its combination of a pyrrolidine ring, a benzamide group, and a prop-2-ynoxy substituent. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-15-26-17-11-9-16(10-12-17)20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-6-14-23/h1,3-4,7-12H,5-6,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMGXWHHCASCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-prop-2-ynoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.